molecular formula C22H27Cl2NO5S B11404201 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)benzamide

3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)benzamide

Cat. No.: B11404201
M. Wt: 488.4 g/mol
InChI Key: IWISXHFZBNEWIG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a unique structure. Let’s break it down:

    Name: 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)benzamide

    Chemical Formula: CHClNOS

    Structure: It consists of a benzamide core with various functional groups attached.

Preparation Methods

Synthetic Routes::

    Step 1: Start with 4-(pentyloxy)benzoic acid.

    Step 2: React the acid with thionyl chloride (SOCl) to form the corresponding acid chloride.

    Step 3: Cyclize the acid chloride with 2-methylfuran in the presence of a base (such as triethylamine) to obtain the furan-substituted intermediate.

    Step 4: Introduce the dichloro group at positions 3 and 5 using chlorine gas or other chlorinating agents.

    Step 5: Finally, amidate the compound by reacting it with the appropriate amine (1,1-dioxidotetrahydrothiophen-3-ylamine).

Industrial Production::
  • The industrial synthesis involves optimizing the above steps for large-scale production.
  • Precise reaction conditions, catalysts, and purification methods are crucial for yield and purity.

Chemical Reactions Analysis

    Oxidation: The dichloro group can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group (C=O) may occur.

    Substitution: The chlorine atoms can be substituted with other functional groups.

    Common Reagents: Thionyl chloride, chlorine gas, reducing agents, and various amines.

    Major Products: The benzamide structure remains intact, but derivatives may form.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: Possible drug candidate due to its unique structure.

    Industry: May find applications in materials science or agrochemicals.

Mechanism of Action

    Targets: Interaction with specific enzymes or receptors.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: Its combination of furan, dichloro, and benzamide moieties sets it apart.

    Similar Compounds: None with precisely the same structure, but analogs exist.

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C22H27Cl2NO5S

Molecular Weight

488.4 g/mol

IUPAC Name

3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-pentoxybenzamide

InChI

InChI=1S/C22H27Cl2NO5S/c1-3-4-5-9-29-21-19(23)11-16(12-20(21)24)22(26)25(13-18-7-6-15(2)30-18)17-8-10-31(27,28)14-17/h6-7,11-12,17H,3-5,8-10,13-14H2,1-2H3

InChI Key

IWISXHFZBNEWIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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